synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate
synthesis of methyl 2-(2-cyanophenyl)-2-methylpropanoate
An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic route for methyl 2-(2-cyanophenyl)-2-methylpropanoate, a valuable building block in medicinal chemistry and materials science. The synthesis addresses two primary chemical challenges: the creation of a sterically hindered quaternary carbon center and the selective transformation of an aliphatic nitrile in the presence of an aromatic nitrile. The proposed pathway begins with the commercially available precursor, 2-cyanophenylacetonitrile, and proceeds through a two-step sequence involving exhaustive methylation followed by a selective Pinner reaction. This document details the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations, designed for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
Methyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS No. 2116046-32-1) is a substituted aromatic compound featuring a quaternary carbon, a methyl ester, and a nitrile group.[1] Its structural motifs make it an attractive intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. For instance, related 2-arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2]
The synthesis of this target molecule presents distinct challenges:
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Construction of the Quaternary Carbon: Efficiently creating a tetrasubstituted carbon center attached to an aromatic ring requires a robust carbon-carbon bond-forming strategy.
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Chemoselectivity: The presence of two nitrile functional groups—one aliphatic and one aromatic—necessitates a selective transformation of the aliphatic nitrile into the desired methyl ester without affecting the more stable aromatic nitrile.
This guide outlines a strategic two-step synthesis designed to overcome these challenges effectively. The chosen pathway is favored over alternatives like the Sandmeyer[3][4][5][6] or von Richter reactions[7][8][9][10] due to its superior predictability, higher potential yields, and reliance on readily accessible starting materials.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the target molecule at the ester and the quaternary carbon-methyl bonds, tracing the synthesis back to a simplified and commercially available starting material, 2-cyanophenylacetonitrile.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Pathway and Experimental Protocols
The forward synthesis involves two main stages: the exhaustive methylation of 2-cyanophenylacetonitrile to create the quaternary carbon, followed by the selective conversion of the resulting aliphatic nitrile to the methyl ester.
Caption: Overall workflow for the synthesis.
Step 1: Synthesis of 2-(2-Cyanophenyl)-2-methylpropanenitrile
This step focuses on the formation of the quaternary carbon center via a double alkylation of the starting material.
Causality and Experimental Choice: The methylene protons (α-protons) of 2-cyanophenylacetonitrile are significantly acidic due to the electron-withdrawing resonance and inductive effects of both the adjacent cyano group and the phenyl ring. This acidity allows for complete deprotonation by a strong, non-nucleophilic base like sodium hydride (NaH) to form a resonance-stabilized carbanion. This carbanion then serves as a potent nucleophile.
Methyl iodide (CH₃I) is chosen as the methylating agent due to its high reactivity in Sₙ2 reactions. A slight excess of both the base and methyl iodide is used to drive the reaction to completion and ensure the formation of the desired dimethylated product over the monomethylated intermediate. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation.
Detailed Experimental Protocol:
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Reaction Setup: A dry 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen.
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Reagent Addition: The flask is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and anhydrous tetrahydrofuran (THF, 200 mL).
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Formation of Carbanion: A solution of 2-cyanophenylacetonitrile (1.0 equivalent, commercially available[11][12]) in anhydrous THF (50 mL) is added dropwise to the stirred NaH suspension at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour until hydrogen gas evolution ceases.
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Alkylation: The flask is cooled again to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.
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Reaction Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
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Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield pure 2-(2-cyanophenyl)-2-methylpropanenitrile.
Step 2: Synthesis of Methyl 2-(2-cyanophenyl)-2-methylpropanoate via Pinner Reaction
This crucial step achieves the selective conversion of the sterically hindered aliphatic nitrile to a methyl ester.
Causality and Experimental Choice: Direct acidic or basic hydrolysis is generally non-selective and would likely lead to the hydrolysis of both nitrile groups or the formation of an amide.[13][14] The Pinner reaction provides a classic and reliable method for converting nitriles to esters under anhydrous acidic conditions. The mechanism proceeds via the formation of an imidate salt, which is less susceptible to over-hydrolysis.
The reaction is initiated by the protonation of the nitrile nitrogen by anhydrous hydrogen chloride, which activates the nitrile carbon for nucleophilic attack by methanol. The resulting imidate hydrochloride salt is stable under anhydrous conditions. Subsequent hydrolysis with water cleaves the C=N bond to furnish the ester. The aromatic nitrile is significantly less reactive under these conditions due to the delocalization of the nitrogen lone pair into the benzene ring, thus ensuring high chemoselectivity.
Detailed Experimental Protocol:
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Reaction Setup: A dry 250 mL two-neck round-bottom flask is equipped with a magnetic stirrer and a gas dispersion tube. The outlet is connected to a calcium chloride drying tube.
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Reagent Preparation: The flask is charged with a solution of 2-(2-cyanophenyl)-2-methylpropanenitrile (1.0 equivalent) in anhydrous methanol (100 mL).
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Pinner Reaction: The solution is cooled to 0 °C (ice bath), and dry hydrogen chloride (HCl) gas is bubbled through the stirred solution for approximately 1-2 hours until the solution is saturated. The flask is then sealed and stored at 4 °C for 24-48 hours, during which time the imidate hydrochloride salt may precipitate.
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Hydrolysis and Workup: The reaction mixture is poured onto crushed ice (200 g) and stirred vigorously for 1-2 hours to hydrolyze the imidate salt. The resulting aqueous mixture is extracted with diethyl ether (3 x 75 mL).
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Purification: The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (50 mL). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation or column chromatography to afford the final product, methyl 2-(2-cyanophenyl)-2-methylpropanoate.
Product Characterization Data
The structural integrity of the final product and key intermediate should be confirmed using standard analytical techniques.
| Compound | Formula | MW ( g/mol ) | Appearance | Key Spectroscopic Data (Expected) |
| 2-Cyanophenylacetonitrile | C₉H₆N₂ | 142.16 | White to light yellow solid | ¹H NMR: Signals corresponding to aromatic protons and a singlet for the benzylic CH₂ group. |
| 2-(2-Cyanophenyl)-2-methylpropanenitrile | C₁₁H₁₀N₂ | 170.21 | Off-white solid or oil | ¹H NMR: Disappearance of the benzylic CH₂ singlet; appearance of a singlet for the two methyl groups (approx. 6H). Aromatic proton signals will remain. IR (cm⁻¹): Two distinct C≡N stretching frequencies (aliphatic ~2240, aromatic ~2225). |
| Methyl 2-(2-cyanophenyl)-2-methylpropanoate | C₁₂H₁₃NO₂ | 203.24[1] | Colorless oil or low-melting solid | ¹H NMR: Singlet for the two C(CH₃)₂ groups, a singlet for the OCH₃ group, and multiplet signals for the aromatic protons. ¹³C NMR: Resonances for the quaternary carbon, ester carbonyl, methyl groups, and aromatic carbons. IR (cm⁻¹): Strong C=O stretch (~1735), C≡N stretch (~2225). |
Safety and Handling Precautions
All manipulations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
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Sodium Hydride (NaH): Highly flammable and water-reactive. It liberates flammable hydrogen gas upon contact with water or protic solvents. Handle as a dispersion in mineral oil to mitigate pyrophoricity.
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Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Avoid inhalation and skin contact.
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Cyanides (2-Cyanophenylacetonitrile): Highly toxic if ingested, inhaled, or absorbed through the skin. All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
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Hydrogen Chloride (HCl) Gas: Corrosive and toxic. Handle in a fume hood with a proper gas scrubbing system.
Conclusion
The can be reliably achieved through a two-step sequence involving the exhaustive methylation of 2-cyanophenylacetonitrile, followed by a chemoselective Pinner reaction. This guide provides the foundational knowledge and detailed protocols necessary for this synthesis, emphasizing the chemical reasoning behind the selection of reagents and reaction conditions. Careful execution and adherence to safety protocols are paramount for the successful and safe preparation of this valuable chemical intermediate.
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